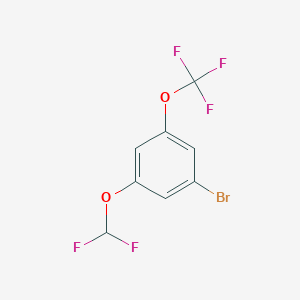

1-Bromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O2/c9-4-1-5(15-7(10)11)3-6(2-4)16-8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYUSWYNPCJQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step process:

- Starting Material Selection: A benzene derivative suitably substituted or activated for selective introduction of fluorinated ether groups and bromine.

- Introduction of Difluoromethoxy and Trifluoromethoxy Groups: These groups are introduced via nucleophilic substitution or electrophilic fluorination reactions using specific fluorinating reagents.

- Bromination: Selective bromination is carried out to install the bromine atom at the desired position.

- Purification: Final purification is achieved through chromatographic techniques to obtain high purity product.

Industrial synthesis may employ batch or continuous flow reactors to optimize yields and selectivity.

Bromination Methodology

A key step is the selective bromination of the aromatic ring to introduce the bromine atom at the 1-position relative to the fluorinated ether substituents.

- Brominating Agents: N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBI) are preferred brominating agents because they release electrophilic bromine (Br⁺) in a controlled manner.

- Reaction Medium: The bromination is conducted in an acidic medium, preferably a weak acid environment, which improves selectivity and yield by avoiding excessive release of HBr or H⁺ ions that can reduce reaction efficiency.

- Selectivity: Use of NBS or DBI avoids the problems associated with elemental bromine, which can lead to lower selectivity and yield due to side reactions.

This method is supported by patent WO2007107820A2, which details the bromination of trifluoromethoxybenzene derivatives using NBS or DBI in acid media to yield 1-bromo-3-trifluoromethoxybenzene analogs with high selectivity.

Introduction of Difluoromethoxy and Trifluoromethoxy Groups

The difluoromethoxy (-OCF2H) and trifluoromethoxy (-OCF3) groups are introduced onto the aromatic ring via fluorination chemistry:

- Difluoromethoxy Group Introduction: Typically achieved by nucleophilic substitution reactions where a suitable leaving group on the aromatic ring is displaced by difluoromethoxide ion or related reagents.

- Trifluoromethoxy Group Introduction: Often introduced using trifluoromethoxylation reagents under controlled conditions, sometimes involving transition-metal catalysis or electrophilic fluorination.

These steps require careful control of temperature, reagent stoichiometry, and solvent to ensure regioselectivity and prevent decomposition of sensitive fluorinated groups.

According to Vulcanchem's synthesis overview, the process involves sequential introduction of difluoromethoxy and trifluoromethoxy groups onto a brominated benzene ring, with purification by chromatography to isolate the desired product.

Lithiation and Subsequent Functionalization

Lithium-halogen exchange followed by electrophilic quenching is a common method to functionalize aromatic bromides:

- Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi): Used to generate aryllithium intermediates from the brominated aromatic precursors at low temperatures (-78°C).

- Electrophilic Quenching: The aryllithium species are reacted with electrophiles such as carbon dioxide (dry ice) to introduce carboxyl groups or other functional groups.

- Subsequent Transformations: These intermediates can be further transformed to install fluorinated ether groups or other substituents.

This approach is exemplified in related aromatic bromide chemistry where 1-bromo-4-(trifluoromethoxy)benzene undergoes lithiation with LDA at -78°C followed by quenching with dry ice to yield carboxylic acid derivatives in moderate yields (~49%).

Purification Techniques

- Chromatography: Flash column chromatography on silica gel using hexanes/ethyl acetate mixtures is standard to separate the target compound from side products.

- Extraction: Liquid-liquid extraction with solvents such as ethyl acetate and washing with aqueous solutions (NaOH, NH4Cl) is used to remove impurities.

- Drying and Concentration: Organic layers are dried over sodium sulfate and concentrated under reduced pressure.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The use of NBS or DBI as brominating agents under acidic conditions is critical for achieving high regioselectivity and yield in bromination of fluorinated aromatic ethers.

- Fluorinated ether groups are sensitive to harsh conditions; thus, mild reaction temperatures and inert atmospheres are necessary to maintain integrity.

- Lithiation at low temperatures (-78°C) allows for selective functionalization of the aromatic ring without decomposition of fluorinated groups.

- Purification by chromatography is essential due to the complexity of the reaction mixtures and presence of closely related side products.

Chemical Reactions Analysis

1-Bromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.

Common reagents used in these reactions include lithium diisopropylamide (LDA), furan, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Chemical Synthesis

-

Intermediate in Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique electronic properties due to fluorination can enhance the biological activity of drug candidates. For instance, fluorinated compounds are often more lipophilic, which can improve membrane permeability and bioavailability. -

Material Science

In material science, this compound can be utilized to develop advanced materials with specific thermal and chemical resistance properties. The trifluoromethoxy groups contribute to lower surface energy, making these materials suitable for applications in coatings and adhesives. -

Agricultural Chemicals

The compound's structural features make it a candidate for developing agrochemicals, including herbicides and pesticides. Fluorinated compounds often exhibit increased potency and selectivity against target organisms.

-

Pharmaceutical Synthesis

A study published in the Journal of Medicinal Chemistry highlighted the use of 1-Bromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene as a key intermediate in synthesizing novel anti-cancer agents. The introduction of trifluoromethoxy groups significantly improved the efficacy of the compounds tested against various cancer cell lines. -

Development of Fluorinated Polymers

Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and chemical resistance. The polymers exhibited superior performance in harsh environmental conditions compared to their non-fluorinated counterparts. -

Agricultural Applications

A case study focused on the development of a new class of herbicides where this compound was used as a precursor. The resulting products displayed high efficacy against resistant weed species, showcasing the potential for fluorinated compounds in agricultural applications.

Mechanism of Action

The mechanism by which 1-Bromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Key Properties :

- Purity : 97%

- Storage : 4–8°C

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to other bromo-polyfluoroalkoxy benzenes with varying substituent positions and functional groups:

Reactivity in Pd-Catalyzed Coupling Reactions

The position and type of fluoroalkoxy groups significantly influence reaction efficiency:

- 1-Bromo-4-(trifluoromethoxy)benzene : Achieves 95% yield in coupling with 2-methylthiophene due to strong electron-withdrawing effects of -OCF₃, enhancing electrophilicity .

- 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene: The dual -OCF₂H and -OCF₃ groups likely increase steric hindrance but maintain reactivity in meta-substituted systems.

- 1-Bromo-4-(difluoromethoxy)benzene: Lower yields (77%) compared to trifluoromethoxy analogues, suggesting -OCF₃ groups improve catalytic turnover .

Physical and Chemical Properties

- Boiling Points: 1-Bromo-4-(trifluoromethoxy)benzene: 153–155°C .

- Stability : Trifluoromethoxy groups enhance thermal and oxidative stability compared to difluoromethoxy or methoxy groups .

- Solubility : All analogues are typically soluble in polar aprotic solvents (e.g., DMA, DMF) for coupling reactions .

Q & A

Q. What are the established synthetic routes for 1-bromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and fluorination of substituted benzene derivatives. For example, brominated intermediates like 1-bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) are synthesized using brominating agents (e.g., N,N’-dibromo-5,5-dimethylhydantoin) in acidic media . The difluoromethoxy group can be introduced via nucleophilic substitution using potassium difluoromethoxide under anhydrous conditions. Optimization of temperature (e.g., 50–60°C for Grignard reagent formation) and stoichiometry (e.g., 1.1 equivalents of trifluoroacetyl chloride) is critical to achieving yields >95% . Contradictions in yields often arise from trace moisture or competing side reactions (e.g., dehalogenation).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on NMR (¹⁹F NMR for fluorine environments, ¹H NMR for aromatic protons), mass spectrometry (HRMS for molecular ion [M+H]⁺), and X-ray crystallography (if crystalline). For example, the trifluoromethoxy group exhibits distinct ¹⁹F NMR shifts at δ −58 to −60 ppm, while bromine isotopes (⁷⁹Br/⁸¹Br) produce isotopic patterns in MS . Computational methods (DFT) supplement experimental data to resolve conformational ambiguities, such as the orientation of substituents on the benzene ring .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound in the lab?

- Methodological Answer : The compound is hygroscopic and typically stored under inert gas (argon) at −20°C to prevent hydrolysis. Solubility data (e.g., 8.2E-5 g/L in water at 25°C) indicate limited aqueous solubility, favoring polar aprotic solvents like THF or DCM . Stability tests under varying pH and temperature conditions are recommended, as bromoarenes may degrade via SNAr mechanisms in basic media .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : DFT calculations (e.g., using Gaussian 16) can map electron density on the bromine atom to predict oxidative addition efficiency with palladium catalysts. For instance, the electron-withdrawing trifluoromethoxy group lowers the LUMO energy, enhancing reactivity in Pd-catalyzed couplings. Experimental validation involves comparing computed activation energies with kinetic data (e.g., reaction rates at 80–100°C) . Contradictions between predicted and observed regioselectivity may arise from steric effects of the difluoromethoxy group.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in ¹H/¹⁹F NMR signals (e.g., unexpected splitting) often stem from dynamic rotational isomerism of the trifluoromethoxy group. Variable-temperature NMR (−40°C to 25°C) can freeze conformers, while 2D NOESY identifies spatial proximity of substituents . For ambiguous mass spectra, isotopic labeling (e.g., deuterated solvents) or tandem MS/MS fragmentation clarifies molecular fragmentation pathways.

Q. How does the electronic nature of substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer : The trifluoromethoxy group is meta-directing and deactivating due to its strong electron-withdrawing effect (−I, −M), while the bromine atom is ortho/para-directing but weakly deactivating. Competitive directing effects can be modeled via Hammett σ constants (σₚ for −OCF₃ ≈ +0.35). Experimental validation involves nitration or sulfonation reactions, with HPLC monitoring of regioselectivity . Contradictions between predicted and observed products may require mechanistic studies (e.g., radical vs. ionic pathways).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.